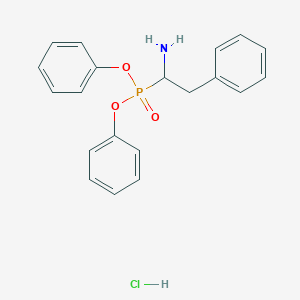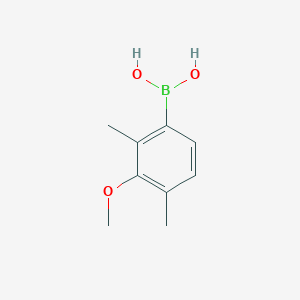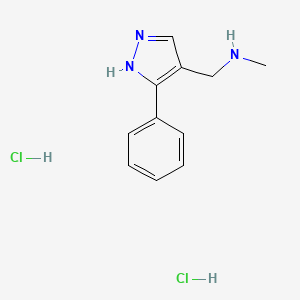
Fmoc-D-Cys(Dpm)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Cys(Dpm)-OH, also known as Fmoc-protected cysteine, is a synthetic amino acid used in peptide synthesis. It is a derivative of cysteine, an essential amino acid found in proteins, and is used to produce peptides with improved stability and solubility. Fmoc-D-Cys(Dpm)-OH is a valuable tool in many scientific research applications, including peptide synthesis, protein engineering, and drug discovery.
科学的研究の応用
Fmoc-D-Cys(Dpm)-OH is used in a variety of scientific research applications. It is used in peptide synthesis to produce peptides with improved stability and solubility. It is also used in protein engineering to create proteins with modified structures and functions. In addition, Fmoc-D-Cys(Dpm)-OH is used in drug discovery, as it can be used to modify the structure of drug molecules to improve their properties.
作用機序
The mechanism of action of Fmoc-D-Cys(Dpm)-OH is based on its ability to form covalent bonds with other molecules. The Fmoc group is a protecting group that is used to protect the cysteine residue from unwanted reactions during peptide synthesis. When the Fmoc group is removed, the cysteine residue is deprotected and can react with other molecules, forming covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Fmoc-D-Cys(Dpm)-OH are not well understood, as it is primarily used in laboratory experiments. However, it is known that Fmoc-D-Cys(Dpm)-OH can be used to modify the structure of proteins, and this can have an effect on the protein’s function. In addition, Fmoc-D-Cys(Dpm)-OH can be used to modify the structure of drug molecules, which can affect their pharmacological properties.
実験室実験の利点と制限
The main advantage of using Fmoc-D-Cys(Dpm)-OH in laboratory experiments is its ability to form covalent bonds with other molecules. This allows researchers to modify the structure of proteins and drug molecules, which can have a significant impact on their properties. However, there are some limitations to using Fmoc-D-Cys(Dpm)-OH in laboratory experiments. For example, it can be difficult to remove the Fmoc group from the cysteine residue, and this can limit the accuracy of the experiment.
将来の方向性
There are a number of potential future directions for research related to Fmoc-D-Cys(Dpm)-OH. These include exploring new methods for synthesizing Fmoc-D-Cys(Dpm)-OHed cysteine, developing new methods for modifying proteins and drug molecules using Fmoc-D-Cys(Dpm)-OH, and investigating the biochemical and physiological effects of Fmoc-D-Cys(Dpm)-OH. In addition, researchers could investigate the potential applications of Fmoc-D-Cys(Dpm)-OH in biotechnology and medical research.
合成法
Fmoc-D-Cys(Dpm)-OH is synthesized using a solid-phase peptide synthesis (SPPS) method. In this method, a peptide is synthesized on a solid support, such as a resin, and the Fmoc-D-Cys(Dpm)-OHed cysteine is incorporated into the peptide chain. The Fmoc group is then removed from the cysteine residue, allowing the cysteine to be deprotected and reacted with the other amino acids in the peptide chain.
特性
IUPAC Name |
(2S)-3-benzhydrylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34)/t28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPLDYIPIHKRET-MUUNZHRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Cys(Dpm)-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![t-Butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
![t-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)

![N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride](/img/structure/B6350992.png)


![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B6351031.png)